molecular formula C18H20O2 B3055381 (4-Butylphenyl)(4-methoxyphenyl)methanone CAS No. 64357-38-6

(4-Butylphenyl)(4-methoxyphenyl)methanone

Cat. No.: B3055381
CAS No.: 64357-38-6
M. Wt: 268.3 g/mol
InChI Key: WBCMGWCERMMYQS-UHFFFAOYSA-N
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Description

(4-Butylphenyl)(4-methoxyphenyl)methanone is a diaryl ketone featuring a 4-butylphenyl group and a 4-methoxyphenyl group attached to a central carbonyl moiety. Its structure combines electron-donating substituents (methoxy and alkyl chains) with aromatic systems, making it relevant in synthetic chemistry and materials science.

Properties

IUPAC Name

(4-butylphenyl)-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-3-4-5-14-6-8-15(9-7-14)18(19)16-10-12-17(20-2)13-11-16/h6-13H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCMGWCERMMYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90492455
Record name (4-Butylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64357-38-6
Record name (4-Butylphenyl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90492455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butylphenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 4-butylbenzoyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Butylphenyl)(4-methoxyphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Butylphenyl)(4-methoxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Butylphenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • (4-Methoxyphenyl)(phenyl)methanone (): Reactivity in transfer hydrogenation: Reduced to the corresponding alcohol with 76% yield due to the electron-donating methoxy group stabilizing intermediates. Contrasts with (4-hydroxyphenyl)(phenyl)methanone, which is unreactive under the same conditions due to the acidic phenolic -OH group deactivating the catalyst via acid-base interactions .
  • (4-Butylphenyl)(6-methoxybenzo[d]thiazol-2-yl)methanone (): Exhibits high reactivity in PIFA/KOH-mediated reactions (92% yield), attributed to the electron-withdrawing benzo[d]thiazole group enhancing electrophilicity.

Physical Properties

  • Melting Points: (4-Butylphenyl)(phenyl)methanone derivatives (e.g., 3h in ) have lower melting points (175–177°C) compared to methoxy-substituted analogs like (4-methoxyphenyl)(phenyl)methanone (186–188°C). The butyl group likely disrupts crystal packing, reducing intermolecular forces . Fluorinated analogs (e.g., (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone) exhibit higher melting points due to strong hydrogen bonding (O–H⋯O) and tighter molecular packing .
  • Solubility: The butyl group increases lipophilicity, enhancing solubility in non-polar solvents compared to methyl- or hydroxy-substituted methanones .

Data Table: Key Properties of Selected Diarylmethanones

Compound Name Substituents Melting Point (°C) Reactivity (Reduction Yield) Key Applications/Activity Reference
(4-Butylphenyl)(4-methoxyphenyl)methanone 4-Butylphenyl, 4-methoxyphenyl 175–177 N/A Synthetic intermediate
(4-Methoxyphenyl)(phenyl)methanone 4-Methoxyphenyl, phenyl 186–188 76% (transfer hydrogenation) Pharmaceutical precursor
(4-Hydroxyphenyl)(phenyl)methanone 4-Hydroxyphenyl, phenyl >200 0% (catalyst deactivation) Limited due to acidity
(4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone 4-Fluorophenyl, 4-hydroxy-3-methylphenyl 192–194 N/A Antifungal agent
(4′-Ethyl[1,1′-biphenyl]-4-yl)phenylmethanone 4-Ethylbiphenyl, phenyl N/A N/A Material science applications

Biological Activity

(4-Butylphenyl)(4-methoxyphenyl)methanone, also known as benzophenone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a butyl group and a methoxy group on the phenyl rings, contributing to its potential therapeutic effects.

Chemical Structure and Properties

The molecular formula for this compound is C18_{18}H20_{20}O2_2. Its structure can be represented as follows:

C18H20O2= 4 Butylphenyl 4 methoxyphenyl methanone\text{C}_{18}\text{H}_{20}\text{O}_{2}=\text{ 4 Butylphenyl 4 methoxyphenyl methanone}

This compound exhibits properties typical of ketones and aromatic compounds, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the methoxy group enhances the electron-donating ability of the compound, which may contribute to its antioxidant properties. This activity is crucial in mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains. The butyl and methoxy groups may enhance membrane permeability or interfere with metabolic pathways in microorganisms.
  • Cytotoxic Effects : Research indicates that this compound displays cytotoxicity against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Table 1: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntioxidantModerate
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityIC50 values comparable to known anticancer agents

Case Study: Anticancer Activity

A study conducted on various benzophenone derivatives, including this compound, revealed significant cytotoxic activity against MCF-7 breast cancer cells. The compound demonstrated an IC50 value that suggests potent activity, making it a candidate for further development as an anticancer agent. The mechanism was hypothesized to involve the disruption of mitochondrial function and subsequent induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structural modifications on the phenolic rings significantly affect the biological activity of this compound. The following points summarize key findings from SAR studies:

  • The butyl group enhances lipophilicity, improving cellular uptake.
  • The methoxy group contributes to increased electron density on the aromatic ring, enhancing reactivity with biological targets.
  • Variations in substituents lead to different levels of cytotoxicity and antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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